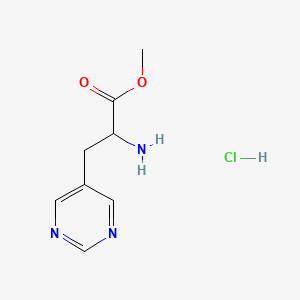
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical, pharmaceutical, and functional materials fields . The development of organic compounds containing fluorine has been crucial in this regard . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine are complex and involve several steps . The synthesis of these compounds involves the use of various reagents and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine include a density of 1.297 g/mL at 25 °C and a refractive index of n 20/D 1.441 . It also has a flash point of 118 °F .Applications De Recherche Scientifique
Application Summary
Trifluoromethylpyridine (TFMP) derivatives, which include “5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
2. Pharmaceutical Industry
Application Summary
Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
3. Synthesis of Metal-Organic Frameworks
Application Summary
“5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine” can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The results or outcomes were not quantitatively detailed in the sources .
4. Synthesis of Methiodide Salts
Application Summary
“5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine” can be used in the synthesis of methiodide salts . Methiodide salts are often used in organic synthesis and medicinal chemistry.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The results or outcomes were not quantitatively detailed in the sources .
5. Synthesis of Trifluoromethyl Ethers
Application Summary
Trifluoromethyl ethers, which can be synthesized using “5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine”, are becoming increasingly important in both agrochemical research and pharmaceutical chemistry .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The results or outcomes were not quantitatively detailed in the sources .
6. Preparation of (trifluoromethyl)pyridyllithiums
Application Summary
“5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine” can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The results or outcomes were not quantitatively detailed in the sources .
Safety And Hazards
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCCOZJKPCBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)




